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Compound of Interest

Compound Name: TCO-PEG2-NHS ester

Cat. No.: B8115160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific

modification of proteins using TCO-PEG2-NHS ester. This bifunctional linker enables the

introduction of a trans-cyclooctene (TCO) moiety onto a protein, which can then undergo a

highly efficient and specific bioorthogonal reaction with a tetrazine-labeled molecule. This "click

chemistry" approach is a cornerstone of modern bioconjugation, offering exceptional control

over the creation of well-defined protein conjugates for a wide range of applications, including

the development of antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic

research.

Introduction
Site-specific protein modification is crucial for understanding and manipulating protein function.

The use of TCO-PEG2-NHS ester facilitates a two-step strategy for achieving this with high

precision. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, predominantly

the ε-amino group of lysine residues and the N-terminus of the protein, to form a stable amide

bond. The short polyethylene glycol (PEG2) spacer enhances the solubility and reduces

potential steric hindrance of the conjugated TCO group.

The incorporated TCO group is a highly reactive dienophile in the inverse-electron-demand

Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine. This bioorthogonal reaction is
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exceptionally fast and proceeds with high selectivity in aqueous environments, even in complex

biological milieu, without the need for a cytotoxic copper catalyst.[1] This makes the TCO-

tetrazine ligation ideal for applications in live cells and in vivo.

Data Presentation
The efficiency and outcome of the protein modification and subsequent ligation are influenced

by several factors. The following tables summarize key quantitative data to guide experimental

design.

Table 1: Recommended Molar Excess of TCO-PEG2-NHS
Ester for Protein Modification

Protein
Concentration

Recommended
Molar Excess of
TCO-PEG2-NHS
Ester

Expected Degree of
Labeling (DOL)

Notes

> 5 mg/mL 5-10 fold Low to Moderate

Higher protein

concentrations

generally lead to more

efficient labeling.

1-5 mg/mL 10-20 fold
Moderate (e.g., 4-6

TCOs per antibody)

A common starting

point for labeling

antibodies and other

proteins.[1]

< 1 mg/mL 20-50 fold Variable

Higher molar excess

is often required to

compensate for the

lower reaction kinetics

at dilute

concentrations.

Note: The optimal molar excess should be determined empirically for each specific protein and

application. Over-modification can potentially lead to protein aggregation or loss of biological

activity.
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Table 2: Reaction Kinetics of TCO-Tetrazine Ligation
Reactants

Second-Order Rate
Constant (k₂) [M⁻¹s⁻¹]

Key Characteristics

trans-Cyclooctene (TCO) &

Tetrazine (Tz)
>800 - 3.3 x 10⁶

Extremely fast, highly specific,

bioorthogonal, and catalyst-

free.[2]

Strain-Promoted Alkyne-Azide

Cycloaddition (SPAAC)
~1

Catalyst-free and

bioorthogonal, but significantly

slower than iEDDA.

NHS Ester - Amine Coupling Variable, generally slower

Widely used but not

bioorthogonal; can react with

any accessible primary amine.

Table 3: Stability of TCO-Modified Proteins
Storage Condition Timeframe Stability Recommendation

4°C in aqueous buffer

(pH 7.5)
Weeks

Generally stable, but

slow isomerization to

the unreactive cis-

cyclooctene (CCO)

can occur.[3]

For short-term

storage.

-20°C or -80°C Months Good stability.
Recommended for

long-term storage.

Lyophilized > 12 months Excellent stability.[4]
Ideal for long-term

archival.

In the presence of

thiols or certain metal

ions

Variable
Isomerization to CCO

can be accelerated.

Avoid high

concentrations of

reducing agents in the

storage buffer.
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The following protocols provide a general framework for the modification of a protein with TCO-
PEG2-NHS ester and its subsequent reaction with a tetrazine-functionalized molecule.

Protocol 1: Protein Modification with TCO-PEG2-NHS
Ester
This protocol describes the covalent attachment of the TCO moiety to primary amines on the

protein surface.

Materials:

Protein of interest

TCO-PEG2-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5 (must be

amine-free)

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

Protein Preparation:

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10

mg/mL.

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a

buffer exchange into the Reaction Buffer using a desalting column or dialysis.

TCO-PEG2-NHS Ester Stock Solution Preparation:

Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMF or DMSO

to create a 10 mM stock solution.
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Labeling Reaction:

Add the desired molar excess of the TCO-PEG2-NHS ester stock solution to the protein

solution while gently vortexing. For example, for a 20-fold molar excess, add 2 µL of the 10

mM stock solution for every 100 µL of a 1 mg/mL (assuming ~150 kDa protein) protein

solution.

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

Quenching the Reaction:

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by

consuming any unreacted TCO-PEG2-NHS ester.

Incubate for 15-30 minutes at room temperature.

Purification of the TCO-Modified Protein:

Remove the excess, unreacted TCO-PEG2-NHS ester and quenching reagents by using

a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Characterization (Optional but Recommended):

Determine the Degree of Labeling (DOL) by mass spectrometry (see Protocol 3).

Assess the biological activity of the modified protein using a relevant functional assay.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation
This protocol describes the bioorthogonal reaction between the TCO-modified protein and a

tetrazine-functionalized molecule.

Materials:

TCO-modified protein (from Protocol 1)

Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
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Procedure:

Reactant Preparation:

Prepare the TCO-modified protein in the Reaction Buffer.

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water)

to a known concentration.

Ligation Reaction:

Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A slight

molar excess of the tetrazine reagent (e.g., 1.1 to 1.5-fold) is often recommended to

ensure complete reaction of the TCO groups.

Incubate the reaction for 30-60 minutes at room temperature. The reaction can also be

performed at 4°C overnight if necessary.

Purification of the Protein Conjugate:

If required, purify the final protein conjugate from any excess, unreacted tetrazine-

functionalized molecule using size-exclusion chromatography or dialysis.

Characterization:

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

Use mass spectrometry to confirm the successful conjugation and determine the final

mass of the conjugate (see Protocol 3).

Protocol 3: Mass Spectrometry Analysis of Protein
Conjugates
Mass spectrometry is a powerful tool to confirm the successful modification of the protein and

to determine the degree of labeling.

Procedure:
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Sample Preparation:

Prepare the TCO-modified protein or the final protein conjugate at a concentration of

approximately 1 mg/mL.

For denaturing mass spectrometry, dilute the sample in a solution of 50% acetonitrile,

49.9% water, and 0.1% formic acid.

Intact Mass Analysis:

Analyze the sample using an electrospray ionization (ESI) mass spectrometer (e.g., ESI-

TOF or Orbitrap).

The mass of the TCO-PEG2-NHS ester modification will result in a mass shift for each

incorporated TCO group. The mass of TCO-PEG2 is approximately 238.3 Da.

The degree of labeling can be determined by the distribution of mass peaks corresponding

to the protein with different numbers of TCO modifications.

Peptide Mapping (Optional):

For more detailed characterization, the protein conjugate can be digested with a protease

(e.g., trypsin).

The resulting peptide mixture is then analyzed by LC-MS/MS to identify the specific lysine

residues that have been modified.

Mandatory Visualizations

Figure 1: Reaction Scheme of TCO-PEG2-NHS Ester with a Protein
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Caption: Reaction scheme of a protein with TCO-PEG2-NHS ester.

Figure 2: Experimental Workflow for Site-Specific Protein Modification
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Caption: Experimental workflow for protein modification and ligation.

Figure 3: TCO-Tetrazine Click Chemistry Reaction
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Caption: The bioorthogonal TCO-tetrazine click chemistry reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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